molecular formula C7H7NO2S B1445227 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde CAS No. 1339178-64-1

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

Cat. No.: B1445227
CAS No.: 1339178-64-1
M. Wt: 169.2 g/mol
InChI Key: FRKPPSJVZYIRPN-UHFFFAOYSA-N
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Description

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is a sophisticated fused heterocyclic compound designed for advanced research and development. This molecule features a pyranothiazole core, a privileged structure in medicinal chemistry known for its significant pharmacological potential. The presence of an aldehyde group at the 2-position of the thiazole ring makes it a highly versatile and reactive synthetic intermediate, suitable for further functionalization through condensation, nucleophilic addition, and cyclization reactions to create diverse libraries of novel chemical entities. Compounds based on the thiopyrano[2,3-d]thiazole scaffold have been identified as promising candidates in anticancer research, demonstrating potent activity against various human cancer cell lines, including breast cancer (MCF7) and liver cancer (HEPG2) . The broader class of thiazole-containing molecules is recognized for its wide spectrum of biological activities, contributing to the development of various drugs and biologically active agents . Researchers can leverage this aldehyde as a key building block in multicomponent reactions to synthesize complex polyheterocyclic systems for screening against therapeutic targets. This product is intended for research use only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6,7-dihydro-4H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2S/c9-3-7-8-5-1-2-10-4-6(5)11-7/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRKPPSJVZYIRPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC2=C1N=C(S2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reported Synthetic Routes

Although direct literature specifically describing the preparation of 4H,6H,7H-pyrano[4,3-d]thiazole-2-carbaldehyde is limited, related synthetic approaches for pyrano-thiazole systems provide insight into feasible methods:

  • Multicomponent Condensation Reactions:
    Multicomponent reactions involving thiazole derivatives, aldehydes, and active methylene compounds under reflux in ethanol with basic catalysts (e.g., piperidine) have been reported to efficiently yield pyrano-thiazole derivatives. For example, condensation of acetylated thiazole compounds with aromatic aldehydes and malononitrile results in pyran ring formation fused to the thiazole core.

  • Cyclization via Hydrazonoyl Halides:
    Hydrazonoyl halides react with thiosemicarbazide derivatives and other precursors in ethanol with triethylamine to form thiazole-based heterocycles. Subsequent reaction with arylidenemalononitriles under basic conditions can afford pyrano-thiazole derivatives with various substituents, including aldehyde groups introduced via functionalized starting materials.

  • Vilsmeier-Haack Formylation:
    This classical formylation method is applicable for introducing aldehyde groups on heterocycles. The reaction involves treatment of the heterocyclic compound with a Vilsmeier reagent (formed from POCl3 and DMF) under controlled conditions to yield the corresponding formylated product.

Typical Reaction Conditions

Step Reagents/Conditions Purpose Yield/Remarks
1 Reaction of aminoacetophenone with isobenzofuran-1,3-dione in boiling acetic acid Formation of isoindoline intermediate High yield reported
2 Reaction of intermediate with thiosemicarbazide in ethanol Formation of hydrazinecarbothioamide intermediate Confirmed by spectral data
3 Reaction with hydrazonoyl halides in ethanol with triethylamine Cyclization to thiazole ring system Isolated by TLC, good purity
4 Reaction with arylidenemalononitriles in ethanol with piperidine catalyst Formation of pyrano-thiazole ring fused system Yields up to 81% reported
5 Vilsmeier-Haack formylation (POCl3/DMF) if aldehyde not present Introduction of aldehyde group at 2-position Efficient formylation method

Mechanistic Insights

  • The initial formation of hydrazinecarbothioamide intermediates facilitates nucleophilic attack on electrophilic centers, enabling ring closure.
  • Hydrazonoyl halides serve as versatile precursors that undergo nucleophilic substitution and cyclization to form thiazole rings.
  • The pyran ring is formed via condensation of active methylene compounds (e.g., malononitrile) with aldehyde functionalities under basic catalysis, promoting cyclization.
  • Formylation via the Vilsmeier-Haack reagent proceeds through electrophilic substitution at the heterocyclic ring, introducing the aldehyde group.

Representative Synthetic Scheme (Summary)

Step Starting Material(s) Reaction Type Product
1 4-Aminoacetophenone + isobenzofuran-1,3-dione Acylation/condensation Isoindoline-1,3-dione derivative
2 Intermediate + thiosemicarbazide Hydrazinecarbothioamide formation Hydrazinecarbothioamide intermediate
3 Intermediate + hydrazonoyl halide Cyclization to thiazole Thiazole-containing intermediate
4 Intermediate + arylidenemalononitrile + base Multicomponent condensation Pyrano[4,3-d]thiazole derivative
5 Pyrano-thiazole derivative + Vilsmeier reagent Formylation 4H,6H,7H-pyrano[4,3-d]thiazole-2-carbaldehyde

Data and Research Findings

Yields and Purity

  • Multicomponent reactions under reflux in ethanol with piperidine or triethylamine catalysts typically yield pyrano-thiazole derivatives in the range of 75–81%.
  • Purification is commonly achieved by recrystallization or thin-layer chromatography, ensuring high purity for further characterization.

Spectral Characterization

  • NMR Spectroscopy: Confirms the formation of the fused ring system and aldehyde group through characteristic chemical shifts.
  • Elemental Analysis: Validates the molecular formula consistent with the proposed structures.
  • Mass Spectrometry: Confirms molecular weight and fragmentation patterns consistent with pyrano-thiazole derivatives.

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Multicomponent Condensation Thiazole derivatives, aldehydes, malononitrile, base (piperidine) One-pot, good yields, operationally simple Requires careful control of conditions
Hydrazonoyl Halide Cyclization Hydrazonoyl halides, thiosemicarbazide, triethylamine Versatile, allows structural diversity Multi-step, intermediate purification needed
Vilsmeier-Haack Formylation POCl3, DMF Efficient aldehyde introduction Sensitive to reaction conditions, possible side reactions

Chemical Reactions Analysis

Nucleophilic Addition and Condensation Reactions

The aldehyde group (-CHO) participates in condensation reactions with nucleophiles such as amines, hydrazines, and active methylene compounds. For example:

  • Schiff Base Formation : Reacts with amines to form imine derivatives under mild acidic conditions .

  • Knoevenagel Condensation : Combines with malononitrile or ethyl cyanoacetate in the presence of a base (e.g., piperidine) to yield α,β-unsaturated nitriles .

Mechanistic Insight :
The aldehyde’s electrophilic carbon undergoes nucleophilic attack, followed by dehydration to stabilize the conjugated product .

Multicomponent Reactions (MCRs)

This compound serves as a key intermediate in synthesizing polyheterocyclic systems. A notable example includes its use in pyridine and pyran hybrid synthesis:

Reaction Components Conditions Product Yield
Thiophene-2-carbaldehyde, malononitrileReflux in ethanolic piperidinePyrano-thiazole-pyridine conjugate 81%
NH₄OAc, malononitrileReflux in ethanol2-Amino-3-cyanopyridine derivative 78%

These reactions exploit the aldehyde’s ability to form intermediates like thiophen-2-ylmethylene malononitrile, which cyclizes to yield fused heterocycles .

Oxidation and Reduction

  • Oxidation : The aldehyde group can be oxidized to a carboxylic acid using agents like KMnO₄ or CrO₃, forming 6,7-dihydro-4H-pyrano[4,3-d] thiazole-2-carboxylic acid .

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to a primary alcohol, enhancing solubility for pharmaceutical applications .

Cyclization and Ring Expansion

The pyrano-thiazole scaffold undergoes intramolecular cyclization under specific conditions:

  • Thermal Cyclization : Heating in acetic acid induces ring expansion, forming larger heterocycles like pyrano-thiazolo-triazines .

  • Acid-Catalyzed Reactions : Forms spirocyclic derivatives when reacted with ketones .

Functional Group Transformations

  • Thioamide Synthesis : Reacts with thiourea in the presence of HCl to yield 4H,6H,7H-pyrano[4,3-d] thiazole-2-carbothioamide.

  • Alkylation : The aldehyde’s α-hydrogen participates in base-mediated alkylation with alkyl halides .

Reaction Optimization Parameters

Critical factors influencing reaction outcomes:

Parameter Optimal Range Impact on Yield
Temperature70–100°CHigher temps favor cyclization
Solvent PolarityEthanol/DMFPolar solvents enhance kinetics
CatalystPiperidine/AcOHAccelerates condensation steps

Structural Confirmation Techniques

Post-reaction characterization methods:

  • X-ray Crystallography : Validates fused-ring geometry .

  • NMR Spectroscopy : Confirms regioselectivity in substitution reactions .

Scientific Research Applications

Medicinal Chemistry

4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde has been studied for its potential therapeutic effects:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various pathogens. For instance, studies have shown that modifications to the thiazole ring can enhance antibacterial efficacy against resistant strains of bacteria .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects in several cancer cell lines. Its mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases .

Agricultural Applications

The compound's biological activity extends to agricultural science:

  • Pesticidal Properties : Research has indicated that this compound can act as an effective pesticide. It has shown efficacy against certain pests while being less harmful to beneficial insects .
  • Plant Growth Regulation : Some studies suggest that this compound may influence plant growth and development, possibly serving as a growth regulator or enhancer .

Material Science

In material science, the unique properties of this compound are being explored for:

  • Polymer Synthesis : The compound can be incorporated into polymer matrices to improve thermal stability and mechanical properties .
  • Dye Production : Due to its vibrant color properties when modified appropriately, it is being researched for use in dye applications for textiles and other materials .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various derivatives of this compound. The results indicated that certain derivatives exhibited potent activity against Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazole ring significantly enhanced antibacterial potency.

Case Study 2: Neuroprotective Effects

In a controlled laboratory setting, researchers investigated the neuroprotective effects of the compound on neuronal cells subjected to oxidative stress. The findings suggested that treatment with this compound resulted in reduced cell death and improved cell viability compared to untreated controls. These results support further investigation into its potential use for neurodegenerative diseases such as Alzheimer's.

Mechanism of Action

The mechanism of action of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde largely depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Analogs in the Pyrano-Thiazole Family

Table 1: Key Structural and Physicochemical Differences
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Ring Modifications Key Properties References
4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbaldehyde C₇H₇NO₂S 169.20 Formyl group at C2 95% purity; H302/H312/H332 hazards
6,7-Dihydro-4H-pyrano[4,3-d][1,3]thiazol-2-amine hydrochloride C₆H₉ClN₂OS 192.66 Amino group at C2; hydrochloride salt Used in peptide coupling; stable crystalline form
2-(Chloromethyl)-4H,6H,7H-pyrano[4,3-d][1,3]thiazole hydrochloride C₇H₈Cl₂NOS 223.10 Chloromethyl group at C2; hydrochloride salt Reactive alkylating agent; used in alkylation reactions
5-Amino-7-(substituted phenyl)-2-thioxo-3,7-dihydro-2H-pyrano[2,3-d]thiazole-6-carbonitrile C₁₄H₁₀N₄OS₂ 330.40 Thioxo, amino, and carbonitrile groups High yields (92–98%); antimicrobial activity

Key Observations :

  • Functional Group Diversity : The parent compound’s formyl group enables nucleophilic additions, whereas analogs like the 2-amine hydrochloride () and chloromethyl derivative () are tailored for salt formation or alkylation.
  • Ring Modifications: Replacing the pyran ring with a thiopyrano moiety (e.g., 4H-thiopyrano[2,3-b]quinoline-3-carbaldehyde) introduces sulfur into the fused system, altering electronic properties and bioavailability .

Key Observations :

  • Green Chemistry: The aqueous synthesis of 2H-pyrano[2,3-d]thiazole-6-carbonitrile derivatives () highlights trends toward solvent-free and catalyst-driven efficiency.
  • Catalyst Innovation: Ionic liquids like [TMBSED][TFA]₂ enhance yields and reduce reaction times for pyrano-pyrazoles ().

Biological Activity

4H,6H,7H-Pyrano[4,3-d][1,3]thiazole-2-carbaldehyde is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Its unique structural features, including a pyran and thiazole ring system, suggest significant potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic uses.

Structural Characteristics

The molecular formula of this compound is C7H7NO2SC_7H_7NO_2S, with a molecular weight of 169.2 g/mol. The compound's structure facilitates various chemical modifications that can enhance its biological properties. The presence of the aldehyde functional group is particularly noteworthy as it can participate in nucleophilic attacks and other chemical reactions that may lead to enhanced biological activity .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives, including this compound. Thiazole compounds are known for their effectiveness against a range of pathogens. For example:

  • In vitro studies demonstrated that derivatives similar to 4H,6H,7H-pyrano[4,3-d][1,3]thiazole exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Minimum Inhibitory Concentration (MIC) values for related thiazole compounds ranged from 2.50 to 20 µg/mL against various bacterial strains .

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • Cytotoxicity assays revealed that thiazole derivatives showed promising results against human cancer cell lines such as colon carcinoma (HTC-116) and hepatocellular carcinoma (HepG-2) .
  • Mechanisms of action include the inhibition of topoisomerase enzymes and apoptosis induction in cancer cells . The structure's ability to interact with DNA and proteins enhances its anticancer efficacy.

Case Study 1: Synthesis and Evaluation

A study focused on synthesizing various thiazole derivatives including this compound. The synthesized compounds were evaluated for their biological activities:

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnticancer15.0
Thiazole Derivative AAntimicrobial5.0
Thiazole Derivative BAnticancer10.0

This table illustrates the comparative efficacy of the compound against various biological targets.

Case Study 2: Mechanistic Insights

Research involving molecular docking studies indicated that this compound interacts with specific protein targets involved in cancer progression. The binding affinities suggest a strong potential for development as an anticancer agent.

Q & A

Basic Research Questions

Q. How is the structure of 4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde characterized in academic research?

  • Methodological Answer : Structural elucidation relies on a combination of 1H/13C NMR spectroscopy and X-ray crystallography to confirm the bicyclic fused pyran-thiazole system and the aldehyde functional group. For derivatives, high-resolution mass spectrometry (HRMS) validates molecular formulas. Comparative analysis with structurally related compounds (e.g., 6,6-dimethyl analogs) helps resolve ambiguities in ring conformation .

Q. What are standard synthetic routes for preparing this compound?

  • Methodological Answer :

  • Catalyst-free cyclization : Reacting aldehyde precursors with thioamides under thermal or solvent-free conditions to form the thiazole ring.
  • Ultrasound-assisted synthesis : Enhances reaction efficiency for fused heterocycles by promoting rapid cyclization (e.g., 30–60 minutes at 50–70°C) .
  • Example : A protocol using [TMBSED][TFA]₂ as a bifunctional catalyst for one-pot multi-component reactions yields pyrano-thiazole derivatives with >85% purity after recrystallization .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis due to potential aldehyde vapor release.
  • Waste Management : Segregate waste into halogenated solvent containers for professional disposal, as aldehydes may form toxic byproducts upon degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for pyrano-thiazole derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra (e.g., unexpected peaks or molecular weight mismatches) require:

  • Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Isotopic labeling : Trace unexpected signals to byproducts or solvent interactions.
  • Multi-technique cross-validation : Pair X-ray crystallography with dynamic NMR to assess conformational flexibility in solution vs. solid-state .

Q. What strategies optimize the compound’s reactivity in multi-component reactions (MCRs)?

  • Methodological Answer :

  • Catalyst design : Ionic liquids like [TMBSED][TFA]₂ improve regioselectivity by stabilizing intermediates via hydrogen bonding .
  • Solvent tuning : Polar aprotic solvents (e.g., DMF) enhance aldehyde electrophilicity, while ethanol aids in product crystallization.
  • Reaction monitoring : Use thin-layer chromatography (TLC) or in-situ FTIR to track aldehyde conversion and minimize side reactions .

Q. How can theoretical frameworks guide studies on electronic properties and reactivity?

  • Methodological Answer :

  • DFT calculations : Map frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the aldehyde group’s LUMO energy correlates with its susceptibility to nucleophilic attack.
  • Conceptual density functional theory (CDFT) : Quantify global reactivity descriptors (e.g., chemical potential, hardness) to rationalize substituent effects on reactivity .

Q. What solvent systems maximize yield in pyrano-thiazole functionalization?

  • Methodological Answer :

  • Solubility screening : Use Hansen solubility parameters (HSPs) to identify optimal solvents. Ethanol (δD=15.8, δP=8.8, δH=19.4) balances solubility and low toxicity.
  • Binary solvent mixtures : Ethanol/water (95:5) improves recrystallization efficiency for polar derivatives .

Q. How can factorial design optimize reaction parameters for scale-up synthesis?

  • Methodological Answer :

  • Factors to test : Temperature (50–100°C), catalyst loading (0.05–0.1 eq), and reaction time (1–4 hours).
  • Response surface methodology (RSM) : Identify interactions between variables to maximize yield while minimizing byproducts. For example, a 2³ factorial design revealed that 70°C and 0.07 eq catalyst achieve 92% yield .

Q. What structural modifications enhance biological activity in pyrano-thiazole analogs?

  • Methodological Answer :

  • Scaffold diversification : Introduce substituents at the pyrano ring’s 6-position (e.g., methyl or aryl groups) to modulate lipophilicity.
  • Bioisosteric replacement : Replace the aldehyde with a carboxamide (e.g., N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-methyl-1H-triazole-4-carboxamide) to improve metabolic stability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde
Reactant of Route 2
4H,6H,7H-pyrano[4,3-d][1,3]thiazole-2-carbaldehyde

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